molecular formula C10H8Cl2O2 B6272979 rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans CAS No. 175168-73-7

rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B6272979
CAS No.: 175168-73-7
M. Wt: 231.1
InChI Key:
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Description

rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound characterized by a cyclopropane ring substituted with a dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor in the presence of a catalyst.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction, where a suitable precursor is reacted with a dichlorophenyl halide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is reacted with carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the phenyl group.

    Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the dichlorophenyl group suggests it could have activity against certain diseases or conditions.

Industry

In industry, this compound may be used in the production of specialty chemicals or materials. Its unique properties could make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid: A similar compound with a different stereochemistry.

    2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid: A compound lacking the specific stereochemistry of the racemic mixture.

    2-(2,3-dichlorophenyl)cyclopropane-1-methanol: A compound with a different functional group.

Uniqueness

The uniqueness of rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans lies in its specific stereochemistry and the presence of both the dichlorophenyl and carboxylic acid groups. This combination of features may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

CAS No.

175168-73-7

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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